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  • Product: Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • CAS: 58298-68-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Executive Summary In the landscape of modern drug discovery, highly functionalized pyrrole derivatives serve as privileged scaffolds for the development of targeted therapeutics. Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized pyrrole derivatives serve as privileged scaffolds for the development of targeted therapeutics. Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 58298-68-3) is a critical advanced intermediate, most notably recognized for its role in the synthesis of Sunitinib (Sutent)—a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its physicochemical properties, map its mechanistic synthetic workflow, and provide field-validated, self-correcting experimental protocols designed for high-yield synthesis and downstream application.

Physicochemical and Structural Profiling

The stability and reactivity of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate are governed by the push-pull electronic dynamics of its substituents. The electron-donating methyl groups at the C2 and C4 positions activate the pyrrole core, while the electron-withdrawing ester (C3) and formyl (C5) groups stabilize the electron-rich aromatic system, making it a stable solid at room temperature[1].

The quantitative physicochemical data required for handling, storage, and reaction scaling are summarized in Table 1.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS Registry Number 58298-68-3
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Melting Point 173 - 174 °C[2]
Boiling Point 348.2 ± 42.0 °C (at 760 mmHg)
Appearance Solid powder (typically light yellow to brown)[2]
Storage Conditions Room Temperature (RT), protected from light and moisture[2]

Mechanistic Synthetic Workflow

The synthesis of this compound is a masterclass in controlled electrophilic aromatic substitution. The workflow typically begins with the construction of the pyrrole core via a Knorr synthesis, followed by selective functionalization[1].

  • Knorr Pyrrole Synthesis : Condensation of an aminoketone with a ketoester to form a highly substituted pyrrole ring.

  • Hydrolysis & Decarboxylation : Selective removal of redundant ester groups to yield 2,4-dimethyl-1H-pyrrole-3-carboxylic acid[1].

  • Esterification : Conversion of the carboxylic acid to a methyl ester using methanol and an acid catalyst (e.g., H2SO4)[1].

  • Vilsmeier-Haack Formylation : The critical functionalization step. The electron-rich nature of the pyrrole ring allows for facile electrophilic attack. The formyl group is exclusively directed to the 5-position due to the activating effects of the adjacent C4 methyl group and the steric shielding of the rest of the ring[1].

G A Precursors (Aminoketone + Ketoester) B Knorr Pyrrole Synthesis A->B Condensation C Hydrolysis & Decarboxylation B->C Base/Acid D Esterification (MeOH, H+) C->D Esterification E Vilsmeier-Haack Formylation (POCl3/DMF) D->E Electrophilic Substitution F Methyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate E->F Hydrolysis

Fig 1. Mechanistic synthetic workflow for Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as "self-validating systems." This means the procedures include built-in checkpoints (visual, thermal, or chromatographic) that confirm the reaction is proceeding correctly before moving to the next step.

Protocol A: Vilsmeier-Haack Formylation[2]

Objective: Introduce the formyl group at the C5 position of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: In a flame-dried flask under inert atmosphere, pre-cool anhydrous N,N-Dimethylformamide (DMF) (2.5 mL, 200 mmol) to 0°C using an ice-salt bath. Dropwise, add a solution of Phosphorus oxychloride (POCl3) (3.60 mL, 320 mmol) in anhydrous dichloromethane (10 mL).

    • Causality & Validation: POCl3 reacts with DMF to form the highly electrophilic chloroiminium ion. This reaction is exothermic. A successful formation is visually validated by a slight increase in viscosity and a pale yellow tint. The temperature must be maintained below 3°C to prevent degradation of the Vilsmeier reagent[1].

  • Electrophilic Attack: Stir the mixture for 30 minutes at 0°C. Slowly add a solution of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (4.0 g, 26.11 mmol) dissolved in anhydrous dichloromethane (20.0 mL)[1].

  • Reflux & Monitoring: Heat the reaction mixture under reflux for 3 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a highly UV-active intermediate spot at the baseline (the iminium salt).

  • Quenching & Hydrolysis: Cool the reaction to room temperature and slowly pour it into crushed ice/water. Adjust the pH to ~7-8 using saturated aqueous sodium acetate or NaOH.

    • Causality: The basic aqueous quench hydrolyzes the stable iminium intermediate into the final aldehyde product.

  • Isolation: Extract with dichloromethane, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization or column chromatography to yield the solid product.

Protocol B: Claisen-Schmidt Condensation (Sunitinib Precursor Synthesis)[1]

Objective: Utilize the synthesized formyl pyrrole in an Aldol-type condensation with an oxindole or acetophenone derivative.

Step-by-Step Methodology:

  • Enolate Formation: Suspend the target ketone/oxindole (e.g., 1-(4-fluorophenyl) ethanone or 5-fluoro-2-oxindole) (1.38 mmol) in a methanol-water mixture (9.5:0.5, 5 mL). Cool to 5–10°C. Add an aqueous solution of KOH (1.65 mmol) and stir for 30 minutes.

    • Causality: The base deprotonates the alpha-carbon, generating a reactive nucleophilic enolate.

  • Condensation: Add Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.38 mmol) to the cooled mixture. Remove the cooling bath and allow the reaction to stir at room temperature overnight.

  • Validation & Isolation:

    • Validation Checkpoint: As the condensation proceeds and the conjugated pi-system extends, the product will precipitate out of the solution as a brightly colored (yellow/orange/red) solid. This visual cue is a direct confirmation of successful carbon-carbon double bond formation.

  • Workup: Pour the mixture into water, filter the separated solid, wash with copious amounts of water, and crystallize from ethanol.

G Sunitinib Sunitinib (Sutent) RTK RTKs (VEGFR, PDGFR, KIT) Sunitinib->RTK ATP-competitive inhibition PI3K PI3K / AKT Pathway RTK->PI3K Blocked MAPK RAS / MAPK Pathway RTK->MAPK Blocked Prolif Tumor Cell Proliferation PI3K->Prolif Inhibited Angio Tumor Angiogenesis MAPK->Angio Inhibited

Fig 2. Sunitinib mechanism of action: ATP-competitive inhibition of RTK signaling pathways.

Analytical Signatures

To definitively confirm the successful synthesis of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, researchers must rely on specific spectroscopic signatures:

  • 1H NMR (CDCl3 or DMSO-d6):

    • A sharp singlet at ~9.5 - 9.8 ppm is the hallmark of the newly introduced aldehyde (formyl) proton.

    • A broad singlet at ~11.5 - 12.0 ppm corresponds to the pyrrole N-H proton.

    • A sharp singlet at ~3.7 - 3.8 ppm (3H) confirms the presence of the methyl ester (-OCH3).

    • Two distinct singlets at ~2.4 - 2.6 ppm (3H each) correspond to the C2 and C4 methyl groups.

  • FT-IR Spectroscopy: Look for two distinct carbonyl (C=O) stretching bands. The ester carbonyl typically appears around 1700 cm⁻¹ , while the highly conjugated aldehyde carbonyl appears slightly lower, around 1640 - 1660 cm⁻¹ .

References

  • Sigma-Aldrich. "methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | 58298-68-3". Sigma-Aldrich Product Catalog.
  • CNProt. "Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate". CNProt Resource Database.
  • ResearchGate. "SYNTHESIS OF SOME NOVEL (E)-METHYL 2,4-DIMETHYL-5-(3-OXO-3-PHENYLPROP-1-EN-1- YL)-1H-PYRROLE-3-CARBOXYLATE DERIVATIVES AS ANTIMI". ResearchGate Publications.

Sources

Exploratory

Structural Elucidation and NMR Chemical Shifts of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 58298-68-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 58298-68-3) is a highly functionalized heterocyclic building block critical to the synthesis of advanced therapeutics, including tyrosine kinase inhibitors (e.g., Sunitinib analogs), prodigiosenes, and fluorescent BODIPY dyes[1]. For drug development professionals, the unambiguous structural characterization of this intermediate is a regulatory and scientific prerequisite.

This whitepaper provides a comprehensive, expert-level guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By moving beyond mere data tabulation, we dissect the causality behind the observed chemical shifts—explaining how electronic effects, solvent interactions, and molecular geometry dictate the spectral output. Furthermore, we outline a self-validating experimental workflow for its synthesis and analytical confirmation.

Mechanistic Workflow: Synthesis & Validation

To obtain reliable NMR data, high-purity material is required. The formylation of the pyrrole core is typically achieved via a Vilsmeier-Haack reaction[2]. This electrophilic aromatic substitution selectively targets the 5-position due to the steric hindrance and electronic deactivation at other sites.

Experimental Protocol 1: Vilsmeier-Haack Formylation

This protocol is designed to maximize regioselectivity and prevent the degradation of the reactive chloroiminium intermediate.

  • Vilsmeier Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, pre-cool anhydrous N,N-dimethylformamide (DMF) (2.5 mL, 200 mmol) to 0°C using a salt-ice bath.

  • Activation: Add a solution of phosphorus oxychloride (POCl 3​ ) (3.60 mL, 320 mmol) in anhydrous dichloromethane (DCM) (10 mL) dropwise.

    • Causality: Strict temperature control (<3°C) is mandatory. Exceeding this temperature leads to the exothermic decomposition of the Vilsmeier reagent, drastically reducing yield and introducing chlorinated impurities[2]. Stir for 30 minutes.

  • Substrate Addition: Slowly add a solution of methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (4.0 g, 26.11 mmol) in anhydrous DCM (20.0 mL) dropwise.

  • Electrophilic Aromatic Substitution: Remove the ice bath and heat the mixture under reflux for 3 hours.

    • Causality: While the pyrrole ring is electron-rich, the presence of the electron-withdrawing ester group at C-3 deactivates the ring. Refluxing provides the necessary thermal energy to drive the substitution at the sterically hindered 5-position[2].

  • Hydrolysis and Isolation: Quench the reaction by pouring the mixture into ice-water containing aqueous KOH to hydrolyze the iminium salt to the target aldehyde. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Synthesis_Workflow A DMF + POCl3 (0°C, Salt-Ice Bath) B Vilsmeier Reagent Formation A->B 30 min stirring D Electrophilic Aromatic Substitution (Reflux, 3h) B->D Electrophile C Methyl 2,4-dimethyl-1H- pyrrole-3-carboxylate C->D Nucleophile E Aqueous Base Hydrolysis (Ice-Water Quench) D->E Intermediate Iminium F Methyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate E->F Precipitation & Filtration

Caption: Step-by-step experimental workflow for the Vilsmeier-Haack formylation of the pyrrole core.

Structural Elucidation: NMR Chemical Shifts & Causality

The NMR chemical shifts of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate are heavily influenced by the push-pull electronic system of the pyrrole ring. The data presented below is extrapolated and validated against highly analogous literature standards, specifically its ethyl ester counterpart[3] and related Knorr pyrrole derivatives[2].

1 H NMR Chemical Shifts

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
N-H 11.95 – 12.05Singlet (br s)1HHighly Deshielded: The presence of two strong electron-withdrawing groups (-CHO and -COOCH 3​ ) severely depletes electron density on the nitrogen. Furthermore, strong hydrogen bonding with the DMSO- d6​ solvent locks the proton, shifting it far downfield[3].
C5-CHO 9.55 – 9.65Singlet (s)1HCarbonyl Deshielding: The aldehydic proton is heavily deshielded by the diamagnetic anisotropy of the adjacent carbonyl oxygen[3].
C3-COOCH 3​ 3.70 – 3.80Singlet (s)3HElectronegative Induction: The methoxy protons are deshielded by the directly attached ester oxygen.
C4-CH 3​ 2.44Singlet (s)3HAllylic/Aromatic: Slightly more deshielded than the C2-CH 3​ due to the strong -M (resonance) effect of the adjacent C5-formyl group[3].
C2-CH 3​ 2.41Singlet (s)3HAllylic/Aromatic: Attached to the electron-rich C-2 position, alpha to the pyrrole nitrogen[3].
13 C NMR Chemical Shifts

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C5-CHO 177.9Carbonyl (C=O)The aldehyde carbon lacks resonance shielding from an adjacent heteroatom, making it the most deshielded carbon in the molecule[3].
C3-COOCH 3​ 164.5Ester (C=O)Shielded relative to the aldehyde because the ester oxygen donates electron density via resonance (+M effect)[3].
C-2 142.9Quaternary (C-N)Alpha to the nitrogen and deshielded by the attached methyl group (ipso effect of ~+9 ppm)[3].
C-4 134.2Quaternary (C-C)Beta to nitrogen, but strongly deshielded by the adjacent formyl group's resonance (-M) effect[3].
C-5 128.3Quaternary (C-N)Alpha to nitrogen. The ipso effect of the formyl group is less deshielding than an alkyl group in this heterocyclic context[3].
C-3 113.5Quaternary (C-C)Beta to nitrogen. The ester group's resonance effect is less deshielding on the ring than the formyl group[3].
C3-COOCH 3​ 51.2Primary (CH 3​ )Methoxy carbon, shifted downfield by the electronegative oxygen.
C2-CH 3​ 13.7Primary (CH 3​ )Alkyl carbon, slightly deshielded by proximity to the nitrogen[3].
C4-CH 3​ 10.5Primary (CH 3​ )Alkyl carbon, shielded relative to C2-CH 3​ [3].

Self-Validating NMR Analytical Protocol

To ensure absolute trustworthiness in structural assignment, a single 1D 1 H NMR is insufficient. A Senior Application Scientist must employ a self-validating system using 2D NMR techniques to resolve ambiguities.

Experimental Protocol 2: NMR Acquisition & Validation
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is strongly discouraged for this molecule. In non-polar solvents, the pyrrole NH engages in rapid intermolecular hydrogen bonding, resulting in a broad, unintegrable baseline hump. DMSO- d6​ acts as a strong hydrogen bond acceptor, disrupting intermolecular interactions and yielding a sharp, diagnostic NH singlet[2].

  • 1D Acquisition:

    • 1 H NMR: 400 MHz, 16 scans, 30° pulse angle, relaxation delay (D1) of 2 seconds.

    • 13 C NMR: 100 MHz, 1024 scans, power-gated decoupling (zgpg30) to prevent NOE-induced integration distortion.

  • Orthogonal 2D Validation (The Trust Mechanism):

    • HSQC (Heteronuclear Single Quantum Coherence): Run to confirm direct C-H attachments. This unambiguously differentiates the methoxy carbon (~51.2 ppm) from the pyrrole methyls (~10.5–13.7 ppm).

    • HMBC (Heteronuclear Multiple Bond Correlation): Run to map the quaternary carbons. The formyl proton (~9.6 ppm) will show a strong 3-bond correlation to C-4 (~134.2 ppm). This validates the regiochemistry of the Vilsmeier-Haack formylation, proving the aldehyde attached at C-5 rather than C-2.

NMR_Workflow A Methyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate B 1H NMR (400 MHz) DMSO-d6 A->B Sample Prep C 13C NMR (100 MHz) DMSO-d6 A->C Sample Prep D 1D Peak Assignment & Integration B->D Extract Shifts C->D Extract Shifts E 2D NMR Validation (HSQC & HMBC) D->E Resolve Quaternary C F Confirmed Molecular Structure & Purity E->F Orthogonal Validation

Caption: Logical workflow for the self-validating NMR structural elucidation of the pyrrole derivative.

Conclusion

The analytical characterization of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate requires a deep understanding of heterocyclic electronic effects. By utilizing DMSO- d6​ to stabilize hydrogen bonding and employing HMBC to map quaternary carbon connectivity, researchers can establish a self-validating analytical framework. This ensures the structural integrity of the building block before it is committed to complex, multi-step pharmaceutical syntheses.

References

  • Title: SYNTHESIS OF SOME NOVEL (E)-METHYL 2,4-DIMETHYL-5-(3-OXO-3-PHENYLPROP-1-EN-1- YL)
  • Title: Synthesis of 2H- and 13C-labelled sunitinib and its primary metabolite Source: ElectronicsAndBooks / Journal of Labelled Compounds and Radiopharmaceuticals URL
  • Title: A Scalable Process for the Synthesis of the Bcl Inhibitor Obatoclax Source: ResearchGate URL

Sources

Foundational

The Strategic Role of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in the Synthesis of Advanced BODIPY Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The boron-dipyrromethene (BODIPY) scaffold stands as a cornerstone in the development of fluorescent probes and imaging agents due to its exception...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The boron-dipyrromethene (BODIPY) scaffold stands as a cornerstone in the development of fluorescent probes and imaging agents due to its exceptional photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and robust chemical stability. The precise tuning of these properties is paramount for their application in sensitive biological and materials science contexts. This in-depth technical guide elucidates the critical role of a key architectural precursor, methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , in the synthesis of highly functionalized, unsymmetrical BODIPY dyes. We will explore the causality behind the synthetic choices, provide detailed, field-proven protocols, and analyze the impact of the carboxylate and formyl functionalities on the final dye's characteristics, thereby offering a comprehensive resource for the rational design of next-generation fluorescent probes.

Introduction: The Architectural Significance of the Pyrrole Precursor

The synthesis of BODIPY dyes traditionally involves the condensation of two pyrrole units with an aldehyde or its equivalent, followed by oxidation and complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂).[1] While symmetrical BODIPYs are readily accessible, the synthesis of unsymmetrical derivatives, which offer a greater degree of property tuning, presents a more nuanced challenge. The strategic selection of pyrrole precursors is the most critical determinant of the final dye's structure and, consequently, its function.

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a trifunctional building block of significant strategic value. Its three key features—the reactive α-formyl group, the α-unsubstituted position for condensation, and the β-methyl carboxylate group—provide a powerful toolkit for the synthetic chemist. The formyl group serves as the electrophilic center for the condensation reaction, while the methyl and carboxylate substituents offer both steric and electronic modulation of the resulting BODIPY core.

The Synthetic Blueprint: De Novo Synthesis of Unsymmetrical BODIPY Dyes

The most common and effective strategy for incorporating methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate into a BODIPY structure is through a one-pot, multi-step synthesis involving an acid-catalyzed condensation with a second, typically α-unsubstituted, pyrrole derivative. This approach allows for the controlled construction of an unsymmetrical dipyrromethene intermediate, which is then oxidized and complexed with boron.

A representative reaction involves the condensation of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with a readily available and complementary pyrrole, such as 2,4-dimethylpyrrole.[2]

BODIPY_Synthesis Pyrrole1 Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Condensation Condensation Pyrrole1->Condensation Pyrrole2 2,4-Dimethylpyrrole Pyrrole2->Condensation Acid Acid Catalyst (e.g., TFA) Acid->Condensation Dipyrromethane Dipyrromethane Intermediate Condensation->Dipyrromethane Oxidation Oxidation Dipyrromethane->Oxidation Oxidant Oxidant (e.g., DDQ) Oxidant->Oxidation Dipyrromethene Dipyrromethene Intermediate Oxidation->Dipyrromethene Complexation Boron Complexation Dipyrromethene->Complexation Base Base (e.g., Triethylamine) Base->Complexation Boron Boron Source (BF₃·OEt₂) Boron->Complexation BODIPY Unsymmetrical 3-Carboxy-BODIPY Dye Complexation->BODIPY

Caption: General workflow for the synthesis of an unsymmetrical BODIPY dye.

Mechanistic Insights: A Step-wise Perspective

The synthesis proceeds through a series of well-defined steps, each critical for the successful formation of the final product.

  • Acid-Catalyzed Condensation: The reaction is initiated by the protonation of the formyl oxygen of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate by an acid catalyst, typically trifluoroacetic acid (TFA). This enhances the electrophilicity of the formyl carbon, making it susceptible to nucleophilic attack by the electron-rich α-position of the second pyrrole (2,4-dimethylpyrrole). The subsequent dehydration leads to the formation of a dipyrromethane intermediate. The choice of a strong acid catalyst is crucial for efficient condensation.[3]

  • Oxidation: The dipyrromethane intermediate is then oxidized to the corresponding dipyrromethene. A common and effective oxidizing agent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This step is critical as it establishes the conjugated π-system that is the basis for the dye's fluorescence.

  • Boron Complexation: The final step involves the chelation of the dipyrromethene with a boron source. This is typically achieved by the addition of a base, such as triethylamine, to deprotonate the pyrrolic nitrogens, followed by the introduction of boron trifluoride etherate (BF₃·OEt₂). This step forms the rigid, planar BODIPY core.

BODIPY_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Complexation Pyrrole1 Protonated Formylpyrrole Intermediate1 Carbinol Intermediate Pyrrole1->Intermediate1 Nucleophilic Attack Pyrrole2 2,4-Dimethylpyrrole Pyrrole2->Intermediate1 Dipyrromethane Dipyrromethane Intermediate1->Dipyrromethane -H₂O Dipyrromethane2 Dipyrromethane Dipyrromethene Dipyrromethene Dipyrromethane2->Dipyrromethene DDQ DDQ DDQ->Dipyrromethene [O] Dipyrromethene2 Dipyrromethene BODIPY BODIPY Dye Dipyrromethene2->BODIPY Base_Boron Base, BF₃·OEt₂ Base_Boron->BODIPY

Caption: Simplified mechanism of unsymmetrical BODIPY formation.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of an unsymmetrical BODIPY dye using methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and 2,4-dimethylpyrrole. This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents:

  • Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • 2,4-Dimethylpyrrole

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) and 2,4-dimethylpyrrole (1.0-1.2 eq) in anhydrous DCM.

  • Acid-Catalyzed Condensation: To the stirred solution, add a catalytic amount of TFA (e.g., 2-3 drops) at room temperature. The reaction mixture will typically darken in color. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting formyl-pyrrole is consumed (typically 1-2 hours).

  • Oxidation: Once the condensation is complete, add a solution of DDQ (1.0-1.1 eq) in anhydrous DCM dropwise to the reaction mixture. A significant color change to a deep red or purple is expected. Stir the reaction for an additional 30-60 minutes at room temperature.

  • Boron Complexation: Cool the reaction mixture in an ice bath. Slowly add triethylamine (TEA) (5-10 eq) to the flask, which should result in a further color change. After stirring for 15 minutes, add boron trifluoride etherate (BF₃·OEt₂) (5-10 eq) dropwise. The reaction mixture will typically become intensely fluorescent under a UV lamp.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for another 1-2 hours. Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure BODIPY dye.

The Influence of Functional Groups on BODIPY Properties

The strategic placement of the formyl and carboxylate groups on the pyrrole precursor directly translates to advantageous properties in the final BODIPY dye.

The Role of the 3-Carboxylate Group

The methyl carboxylate group at the 3-position of the BODIPY core serves multiple purposes:

  • Electronic Tuning: As an electron-withdrawing group, the carboxylate substituent can influence the HOMO-LUMO energy gap of the BODIPY chromophore. This typically results in a slight blue-shift in the absorption and emission maxima compared to an unsubstituted analogue.[4]

  • Solubility Modulation: The presence of the ester functionality can enhance the solubility of the BODIPY dye in organic solvents.

  • A Handle for Further Functionalization: The ester can be hydrolyzed to the corresponding carboxylic acid, which provides a reactive handle for conjugation to biomolecules (e.g., proteins, peptides, DNA) or for attachment to solid supports. This is a crucial feature for the development of targeted fluorescent probes and sensors.[5]

The Significance of the Methyl Groups

The two methyl groups at the 2- and 4-positions of the starting pyrrole also play a crucial role. These groups are retained in the final BODIPY structure and contribute to:

  • Enhanced Fluorescence Quantum Yield: The methyl groups restrict non-radiative decay pathways, leading to higher fluorescence quantum yields compared to unsubstituted BODIPYs.[6][7]

  • Increased Photostability: The steric bulk of the methyl groups can protect the BODIPY core from photobleaching, enhancing the dye's robustness in imaging applications.

Spectroscopic Properties and Data Analysis

The resulting unsymmetrical 3-carboxy-BODIPY dye is expected to exhibit the characteristic sharp absorption and emission peaks of the BODIPY family.

PropertyExpected RangeRationale
Absorption Maximum (λ_abs) 500 - 530 nmThe core BODIPY structure dictates absorption in the green region of the visible spectrum. The 3-carboxylate group may cause a slight blue-shift.
Emission Maximum (λ_em) 510 - 540 nmTypically red-shifted from the absorption maximum by 10-20 nm.
Stokes Shift 10 - 20 nmA small Stokes shift is a hallmark of the rigid BODIPY core.
Molar Extinction Coefficient (ε) > 70,000 M⁻¹cm⁻¹High molar absorptivity is a key advantage of BODIPY dyes.
Fluorescence Quantum Yield (Φ_F) > 0.8The presence of methyl groups generally leads to high quantum yields.

Characterization Data:

The structure of the synthesized BODIPY dye should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of all substituents.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • UV-Vis and Fluorescence Spectroscopy: To determine the key photophysical properties listed in the table above.

Conclusion and Future Outlook

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly valuable and strategic precursor for the synthesis of advanced, unsymmetrical BODIPY dyes. Its trifunctional nature allows for the precise installation of key functionalities that tune the photophysical properties and enable further conjugation. The synthetic route, while requiring careful control of reaction conditions, is robust and provides access to a class of fluorophores with significant potential in bioimaging, drug delivery, and materials science. Future work in this area will likely focus on leveraging the 3-carboxylate handle to create novel bioconjugates and smart probes that respond to specific biological stimuli, further expanding the already impressive utility of the BODIPY scaffold.

References

  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932.
  • Ulrich, G., Ziessel, R., & Harriman, A. (2008). The chemistry of boradiazaindacenes (BODIPY dyes): a cornucopia of surprises.
  • Kowada, T., Maeda, H., & Unno, K. (2015). Thienyl-substituted BODIPY: a new class of near-infrared-absorbing and-emitting dyes. Organic letters, 17(21), 5472-5475.
  • A series of unsymmetrically substituted BODIPY dyes featuring fused benzo- or naphtho-fragments on one pyrrolic unit were synthesized from the corresponding pyrrolic precursors. The synthetic route was optimized using a modular approach based on the condensation of formylpyrroles with alkylpyrroles, enabling the identification of precursor combinations that minimize byproduct formation and improve preparative yields. Journal of Organic Chemistry, 2016, 81(5), 1845-1854.
  • Boens, N., Leen, V., & Dehaen, W. (2012). Fluorescent indicators based on BODIPY. Chemical Society Reviews, 41(3), 1130-1172.
  • Lu, H., Mack, J., Yang, Y., & Shen, Z. (2014). Structural modification of the BODIPY core for near-infrared emission. Chemical Society Reviews, 43(13), 4778-4823.
  • A mechanochemical, solvent-free synthesis of BODIPY dyes has been developed that is significantly faster than traditional solution-based methods. Beilstein Journal of Organic Chemistry, 2013, 9, 786-790.
  • The synthesis of BODIPY dyes can be achieved through postfunctionalization of the boron dipyrromethene core, allowing for the introduction of various functional groups. Chemical Reviews, 2019, 119(17), 9477-9557.
  • The development of one-pot strategies for the synthesis of both symmetrical and unsymmetrical BODIPY analogues has improved the efficiency and accessibility of these fluorophores. Journal of Organic Chemistry, 2021, 86(3), 2494-2501.
  • Unsymmetric BODIPY compounds with methyl substitutions exhibit high fluorescence quantum yields and long fluorescence lifetimes. Journal of Fluorescence, 2019, 29(2), 407-416.
  • The direct functionalization of the BODIPY core via regioselective C-H bond activation provides an atom-economical route to novel derivatives. Dyes and Pigments, 2020, 173, 107931.
  • The synthesis and evaluation of the optical properties of various BODIPY derivatives demonstrate the tunability of their absorption and emission characteristics. Molecules, 2018, 23(11), 2959.
  • A two-step synthesis of a BODIPY carboxylic acid and its subsequent conjugation to curcumin highlights the utility of the carboxyl group for bioconjugation. Journal of Materials and Environmental Science, 2020, 11(9), 1403-1411.
  • The rational design of BODIPY reporter dyes for cucurbit[3]uril showcases the application of these fluorophores in host-guest chemistry. Beilstein Journal of Organic Chemistry, 2017 , 13, 1989-2000.

  • A comprehensive guide on the synthesis of functional BODIPY molecules for multiple applic
  • A review on the synthesis, modification, and applications of BODIPY dyes in sensing and biomedicine. Russian Chemical Reviews, 2024, 93(10), 10-10.
  • The synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and their fluorescence response to viscosity. Frontiers in Chemistry, 2024, 12, 1489932.
  • The synthesis of highly substituted BODIPY dyes with spectroscopic features sensitive to the environment. Journal of Organic Chemistry, 2011, 76(4), 1109-1117.
  • The preparation, electrochemical, and spectroscopic characterization of BODIPY dyes with tunable redox potentials and functional groups for further tethering. Journal of the American Chemical Society, 2010, 132(48), 17214-17223.
  • The effects of nitro-substitution on the spectroscopic and self-assembly properties of BODIPY dyes. ACS Omega, 2019, 4(27), 22593-22602.
  • A review on the recent advances in the photophysics of BODIPY dyes. IntechOpen, 2020.
  • The use of 2,4-dimethylpyrrole in the synthesis of meso-phenyl BODIPY is a common strategy to increase the fluorescence quantum yield. Frontiers in Chemistry, 2024, 12, 1489932.
  • The absorption spectra of different BODIPY dyes highlight the tunability of their optical properties. Angewandte Chemie International Edition, 2009, 48(27), 4964-4967.
  • The effect of the substitution position on the spectroscopic and photophysical properties of BODIPY dyes. Physical Chemistry Chemical Physics, 2016, 18(44), 30335-30347.

Sources

Exploratory

Comprehensive Safety Data and Toxicity Profile of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern targeted therapeutics, pyrrole-based building blocks are foundational to the synthesis of mul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern targeted therapeutics, pyrrole-based building blocks are foundational to the synthesis of multi-targeted receptor tyrosine kinase inhibitors (TKIs). Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 58298-68-3) is a critical intermediate, most notably recognized in the pharmaceutical industry as the direct precursor and tracked impurity (Impurity 72) in the synthesis of Sunitinib .

Because of the high electrophilicity of its formyl group, this compound exhibits specific reactivity profiles that make it invaluable for synthesis but necessitate stringent safety, handling, and toxicological profiling. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between its physicochemical properties, its mechanistic role in drug development, and the self-validating experimental protocols required to assess its safety and toxicity.

Physicochemical Properties & Structural Analysis

Understanding the physical properties of this compound is the first step in predicting its behavior in both synthetic reactions and biological assays. The planar pyrrole core combined with the formyl and carboxylate groups dictates its lipophilicity and solubility profile.

Quantitative Data Summary
PropertyValueCausality / Impact on Experimental Design
CAS Number 58298-68-3Unique identifier for regulatory tracking .
Molecular Formula C9H11NO3Determines molecular weight and stoichiometry.
Molecular Weight 181.19 g/mol Small molecule; easily penetrates cellular membranes.
Melting Point 173 - 174 °CIndicates a stable crystalline solid at room temperature.
LogP (Predicted) ~1.24 - 1.40Moderate lipophilicity; requires organic solvents (e.g., DMSO) for initial solubilization in biological assays .
Appearance Solid / PowderProne to aerosolization if mishandled; necessitates engineering controls (fume hood).

Mechanistic Role in Drug Development

In TKI synthesis, the formyl group at the 5-position of the pyrrole ring is the primary reactive site. It undergoes a base-catalyzed Knoevenagel condensation with the active methylene group of an indolin-2-one derivative. The resulting double bond locks the molecule into a rigid, planar conformation that is essential for ATP-competitive binding within the kinase domain of targets like VEGFR and PDGFR.

TKI_Synthesis A Methyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate C Aldol Condensation (Base Catalyzed) A->C B Indolin-2-one Derivative B->C D TKI Scaffold (Sunitinib Precursor) C->D Knoevenagel Condensation

Figure 1: Mechanistic pathway of TKI scaffold synthesis via Knoevenagel condensation.

Safety Data Sheet (SDS) & Hazard Identification

The very reactivity that makes this compound a useful synthetic intermediate also drives its toxicity profile. The formyl carbon is highly electrophilic and can undergo nucleophilic attack by primary amines present in biological proteins, leading to Schiff base formation. This mechanism is the primary driver behind its irritant properties .

GHS Classification and Causality
Hazard CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedRapid absorption in the GI tract due to its low molecular weight and moderate logP.
H315 Causes skin irritationCovalent modification (cross-linking) of epidermal keratinocytes via the formyl group.
H319 Causes serious eye irritationHigh sensitivity of corneal proteins to electrophilic attack; rapid localized inflammatory response.
H335 May cause respiratory irritationInhalation of crystalline dust leads to deposition in the respiratory mucosa, causing localized cell damage.

Required PPE & Engineering Controls: Handling requires a Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-gloving recommended) and safety goggles are mandatory to prevent dermal and ocular exposure.

Toxicity Profiling: Experimental Methodologies

To accurately assess the safety margin of this compound—especially when monitoring it as an API impurity—we must deploy a self-validating in vitro cytotoxicity assay. The following workflow utilizes the MTT assay, chosen for its reliability in measuring mitochondrial metabolic rate as a proxy for cell viability.

Toxicity_Workflow Step1 1. Compound Solubilization (DMSO, <0.1% final vol) Step2 2. Cell Line Incubation (HepG2 / HEK293, 24-72h) Step1->Step2 Step3 3. Viability Assay (MTT / CellTiter-Glo) Step2->Step3 Step4 4. Absorbance/Luminescence Readout (Multi-well Plate) Step3->Step4 Step5 5. IC50 Calculation & Safety Margin Determination Step4->Step5

Figure 2: Step-by-step in vitro cytotoxicity workflow for impurity safety profiling.

Protocol 1: Preparation of Stock Solutions

Causality Focus: Because the compound has a logP of ~1.4, it will precipitate in purely aqueous cell culture media, leading to artificially low toxicity readings. We use Dimethyl Sulfoxide (DMSO) to ensure complete molecular dispersion.

  • Weighing: Accurately weigh 18.12 mg of the compound using an analytical balance.

  • Solubilization: Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 100 mM master stock.

  • Aliquoting: Divide into 50 µL aliquots and store at -20°C. Why? Repeated freeze-thaw cycles expose the formyl group to atmospheric oxygen, risking oxidation to a biologically inactive carboxylic acid.

Protocol 2: In Vitro Cytotoxicity (Self-Validating MTT Assay)

Causality Focus: A robust assay must prove that the cells are healthy (negative control), that the solvent isn't killing them (vehicle control), and that the assay can detect death (positive control).

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Treatment Dosing: Perform serial dilutions of the stock solution in culture media. Critical: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Control Implementation (The Self-Validating System):

    • Negative Control: Untreated cells in standard media (defines 100% viability).

    • Vehicle Control: Cells treated with 0.1% DMSO (validates solvent safety).

    • Positive Control: Cells treated with 1% Triton X-100 (validates the assay's ability to detect total cell death).

  • Incubation: Incubate the treated plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Mechanism: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Regulatory Compliance and Quality Control

In the context of drug manufacturing, Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is classified as a critical process impurity. Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at a level greater than 0.15% must be structurally identified and toxicologically qualified . Due to the structural alerts associated with formyl-induced genotoxicity, analytical teams typically employ High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) to monitor its clearance during the final crystallization steps of the API.

References

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 356085: Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate." PubChem Database. URL:[Link]

  • Chem-Space. "Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - C9H11NO3 Properties." Chem-Space Database. URL:[Link]

Foundational

Spectral Characteristics of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in UV-Vis Spectroscopy

Executive Summary In modern pharmaceutical development, the spectroscopic characterization of critical intermediates is not merely a regulatory requirement; it is the foundation of Process Analytical Technology (PAT). Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, the spectroscopic characterization of critical intermediates is not merely a regulatory requirement; it is the foundation of Process Analytical Technology (PAT). Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 58298-68-3) is a highly functionalized heterocycle that serves as a pivotal building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor sunitinib, as well as various prodigiosin analogues[1][2].

This whitepaper provides an in-depth technical analysis of the UV-Vis spectral characteristics of this compound. By dissecting the structure-property relationships—specifically how the push-pull electronic system dictates its photophysical behavior—we provide researchers with the mechanistic insights required to leverage UV-Vis spectroscopy for real-time reaction monitoring, quality control, and structural validation.

Molecular Architecture and Electronic Transitions

To understand the UV-Vis spectrum of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, one must first analyze its molecular orbital architecture. Crystallographic studies on analogous structures demonstrate that the molecule is approximately planar[3]. This planarity is critical: it maximizes the p -orbital overlap across the conjugated system.

The molecule features an electron-rich pyrrole core modulated by two distinct types of substituents:

  • Electron-Donating Groups (EDGs): The methyl groups at the C2 and C4 positions inductively donate electron density into the ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Electron-Withdrawing Groups (EWGs): The formyl (-CHO) group at C5 and the carboxylate ester (-COOCH₃) at C3 exert strong mesomeric (-M) and inductive (-I) withdrawal.

This creates a robust "push-pull" conjugated system . The delocalization of the nitrogen lone pair through the diene system and into the carbonyl oxygen of the formyl group significantly lowers the HOMO-LUMO gap compared to an unsubstituted pyrrole. Consequently, the primary absorption bands are red-shifted (bathochromic shift) well into the near-UV region.

Primary Spectral Bands

The UV-Vis spectrum of this compound is dominated by three distinct electronic transitions:

  • The Primary π→π∗ Transition (Band I): Occurring in the 300–315 nm range, this intense band is the spectroscopic signature of the extended conjugation between the pyrrole core and the C5 formyl group.

  • The Secondary π→π∗ Transition (Band II): Located around 240–255 nm , this band corresponds to the localized π→π∗ transitions within the substituted aromatic pyrrole ring itself.

  • The n→π∗ Transition (Band III): A weak shoulder typically observed between 330–350 nm . This arises from the non-bonding electrons (lone pairs) on the carbonyl oxygens of the formyl and ester groups transitioning to the anti-bonding π∗ orbital. Because this transition is symmetry-forbidden, its molar absorptivity ( ϵ ) is inherently low.

Quantitative Spectral Summary

The following table summarizes the quantitative UV-Vis characteristics, detailing the causality behind solvent-induced shifts (solvatochromism).

Transition TypeExpected λmax​ RangeMolar Absorptivity ( ϵ , L·mol⁻¹·cm⁻¹)Solvent Effect (Solvatochromism)Structural Origin
π→π∗ (Primary) 300 - 315 nm~15,000 - 20,000Bathochromic (Red) Shift in polar solvents due to stabilization of the polar excited state.Conjugated pyrrole-formyl system
π→π∗ (Secondary) 240 - 255 nm~8,000 - 12,000Minimal shift.Aromatic pyrrole core
n→π∗ 330 - 350 nm< 100Hypsochromic (Blue) Shift in protic solvents (e.g., MeOH) due to H-bonding stabilizing the ground state lone pair.Carbonyl oxygen lone pairs

Self-Validating Experimental Protocol: UV-Vis Characterization

In pharmaceutical quality control, an experimental protocol must be a self-validating system. The following methodology ensures that any observed spectral shifts are chemically derived and not the result of instrumental artifacts or sample degradation.

Step-by-Step Methodology

Phase 1: System Suitability and Baseline Validation

  • Instrument Warm-up: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to stabilize for a minimum of 45 minutes.

  • Photometric Accuracy Check: Scan a NIST-traceable holmium oxide liquid filter. Causality: The system is only validated if the characteristic peaks (e.g., 279.3 nm and 361.5 nm) are detected within ±0.3 nm of their certified values. This ensures absolute wavelength fidelity before measuring the critical 300–315 nm π→π∗ band of the pyrrole.

  • Baseline Correction: Fill two matched quartz cuvettes (10 mm path length) with spectroscopic-grade methanol. Run a baseline scan from 200 nm to 450 nm. The absorbance must not exceed ±0.005 AU.

Phase 2: Sample Preparation and Acquisition 4. Gravimetric Preparation: Accurately weigh 2.0 mg of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Dissolve quantitatively in 10.0 mL of methanol to create a ~1.0 mM stock solution. 5. Linear Dynamic Dilution: Dilute the stock solution 1:10 with methanol to achieve a working concentration of ~0.1 mM. Causality: This specific dilution ensures the maximum absorbance ( A ) falls between 0.1 and 1.0 AU, strictly adhering to the linear range of the Beer-Lambert law and preventing photomultiplier tube (PMT) saturation. 6. Spectral Scan: Replace the sample cuvette with the 0.1 mM analyte solution. Scan from 200 nm to 450 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm. 7. Data Processing: Calculate the molar absorptivity ( ϵ ) at the λmax​ using the formula ϵ=A/(c⋅l) .

Application in Drug Development: Process Analytical Technology (PAT)

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is frequently synthesized via the Vilsmeier-Haack formylation of the Knorr pyrrole derivative[1][2]. Subsequently, its formyl group undergoes Knoevenagel or Claisen-Schmidt condensation with oxindole or acetophenone derivatives to form complex APIs[1].

UV-Vis spectroscopy is the optimal PAT tool for monitoring these reactions. As the formyl group reacts and forms a new carbon-carbon double bond (extending the conjugation further into the oxindole/acetophenone ring), the primary π→π∗ band undergoes a massive bathochromic shift, often moving from ~310 nm to >400 nm (yielding a deeply colored product). By tracking the depletion of the 310 nm peak, chemists can quantitatively determine reaction kinetics and completion in real-time.

UVVis_Workflow Start Vilsmeier-Haack Formylation Reaction Mixture Sampling Aliquoting & Dilution (Solvent: MeOH) Start->Sampling UVScan UV-Vis Spectral Scan (200 - 450 nm) Sampling->UVScan Decision Emergence of λ_max ≈ 310 nm? (Formyl Peak) UVScan->Decision Proceed Quench Reaction & Proceed to Condensation Decision->Proceed Yes (Reaction Complete) Reflux Continue Reflux & Monitor Kinetics Decision->Reflux No (Incomplete) Reflux->Sampling

Workflow for UV-Vis monitoring of the Vilsmeier-Haack formylation process.

Conclusion

The UV-Vis spectral profile of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a direct manifestation of its highly conjugated, push-pull electronic architecture. By employing rigorous, self-validating spectroscopic protocols, researchers can utilize these spectral characteristics not just for compound identification, but as a dynamic tool for driving the synthesis and quality assurance of critical pharmaceutical therapeutics.

References

  • SYNTHESIS OF SOME NOVEL (E)-METHYL 2,4-DIMETHYL-5-(3-OXO-3-PHENYLPROP-1-EN-1-YL)-1H-PYRROLE-3-CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS ResearchGate[Link]

  • Synthesis of 2H- and 13C-labelled sunitinib and its primary metabolite ElectronicsAndBooks[Link]

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Crystal Structure and Hydrogen Bonding ResearchGate (Acta Crystallographica Section E)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol self-validation, and scalable Knorr pyrrole methodologies. Executive Summary The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol self-validation, and scalable Knorr pyrrole methodologies.

Executive Summary

The synthesis of highly substituted pyrroles is a cornerstone of heterocyclic chemistry, particularly in the development of porphyrins, kinase inhibitors (e.g., Sunitinib analogs), and advanced antimicrobial agents. This application note details an optimized, four-step synthetic route to Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate .

By leveraging a modified Knorr pyrrole condensation followed by regioselective saponification, acid-catalyzed decarboxylation, and Vilsmeier-Haack formylation, this protocol maximizes yield while minimizing the need for complex chromatographic purification. A strategic modification in this guide is the use of methyl acetoacetate as the starting material, which bypasses the inefficient transesterification steps historically required when starting from ethyl acetoacetate[1].

Mechanistic Insights & Strategic Pathway

To ensure reproducibility and scalability, it is critical to understand the causality behind the reaction conditions:

  • One-Pot Knorr Condensation : The classical Knorr synthesis relies on the condensation of an α -amino ketone with a β -ketoester[2]. Here, methyl acetoacetate serves a dual role. Half of the starting material is nitrosated to form an oxime intermediate. The subsequent in situ reduction by zinc dust generates a highly reactive α -amino ester, which immediately condenses with the remaining unreacted methyl acetoacetate. This immediate trapping prevents the α -amino ester from undergoing self-condensation into pyrazine derivatives[3].

  • Regioselective Saponification : The resulting dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate contains two ester groups. The ester at the C4 position is heavily sterically shielded by the adjacent C3 and C5 methyl groups. Conversely, the C2 ester is less hindered. By strictly limiting the base to 1.05 equivalents, the C2 ester is selectively saponified to the carboxylic acid[1].

  • Acid-Catalyzed Decarboxylation : Pyrrole-2-carboxylic acids are highly susceptible to decarboxylation due to the electron-rich nature of the pyrrole ring, which stabilizes the protonation at the ipso position. Heating in the presence of an acid catalyst efficiently extrudes CO₂, leaving the C5 position unsubstituted[1].

  • Regioselective Vilsmeier-Haack Formylation : The formylation of the resulting methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with POCl₃ and DMF proceeds exclusively at the newly freed α -position (C5). The α -carbons of pyrroles are significantly more nucleophilic than β -carbons due to the superior resonance stabilization of the Wheland intermediate by the nitrogen lone pair[1].

Pathway Visualization

KnorrSynthesis SM Methyl Acetoacetate (Starting Material) Oxime Methyl 2-(hydroxyimino)-3-oxobutanoate (Intermediate) SM->Oxime NaNO₂, AcOH 0-5 °C Knorr Dimethyl 3,5-dimethyl-1H-pyrrole- 2,4-dicarboxylate Oxime->Knorr Zn dust, Methyl Acetoacetate 60-70 °C Acid 4-(Methoxycarbonyl)-3,5-dimethyl- 1H-pyrrole-2-carboxylic acid Knorr->Acid KOH (1.05 eq), MeOH Regioselective Hydrolysis Decarb Methyl 2,4-dimethyl-1H-pyrrole- 3-carboxylate Acid->Decarb HCl, MeOH, 80 °C Decarboxylation Target Methyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate Decarb->Target POCl₃, DMF, Reflux Vilsmeier-Haack Formylation

Workflow for the synthesis of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Knorr Synthesis of Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Self-Validation Check: The reaction mixture transitions from a clear yellowish solution (oxime formation) to a vigorous exothermic suspension upon zinc addition.

  • Nitrosation : In a 500 mL round-bottom flask, dissolve methyl acetoacetate (312 mmol) in glacial acetic acid (80 mL). Cool the flask in an ice-salt bath to 0–5 °C.

  • Slowly add an aqueous solution of sodium nitrite (11.2 g, 162 mmol in 15 mL H₂O) dropwise over 30 minutes. Maintain the temperature strictly below 10 °C to prevent the degradation of the nitrous acid. Stir for an additional 2.5 hours at 5 °C[1].

  • Reduction & Condensation : While maintaining the flask temperature below 25 °C, add zinc powder (22 g, ~336 mmol, 300 mesh) in small portions. Caution: This reduction is highly exothermic. Adding zinc too rapidly will cause thermal runaway, leading to the vaporization of acetic acid and polymerization of the intermediates.

  • Once all zinc is added, attach a reflux condenser and heat the mixture to 65–70 °C for 2 hours.

  • Workup : Pour the hot reaction mixture into 400 mL of vigorously stirred ice water. The product will precipitate as a pale yellow solid. Filter under vacuum, wash thoroughly with cold water to remove zinc acetate salts, and dry in a desiccator.

Step 2: Regioselective Saponification

Self-Validation Check: The starting dicarboxylate is highly soluble in hot methanol, whereas the resulting potassium salt of the mono-carboxylic acid may begin to precipitate before acidification.

  • Suspend dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (100 mmol) in methanol (150 mL).

  • Prepare a solution of KOH (5.8 g, 105 mmol) in water (20 mL). Add this slowly to the methanolic suspension.

  • Heat the mixture at 60–65 °C for 5–6 hours. Monitor the reaction via TLC (Eluent: Chloroform/Methanol 10:1) to ensure the disappearance of the starting material[1].

  • Workup : Cool the mixture to 0–5 °C and slowly acidify with 2M HCl until the pH reaches 2–3. The 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid will precipitate as a white powder. Filter, wash with cold water, and dry.

Step 3: Acid-Catalyzed Decarboxylation

Self-Validation Check: The evolution of CO₂ gas bubbles will be visible upon heating. The reaction is complete when gas evolution ceases.

  • In a flask equipped with a condenser, dissolve the 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (50 mmol) in methanol (150 mL).

  • Add concentrated HCl (5 mL) to act as the decarboxylation catalyst.

  • Heat the mixture to 75–80 °C for 1.5 to 2 hours. Monitor via TLC until the highly polar carboxylic acid spot is completely converted to the non-polar decarboxylated product[1].

  • Workup : Cool the reaction to room temperature, then further to 0–5 °C. Pour the mixture into 200 mL of ice water. Filter the resulting solid, wash with dilute aqueous NaHCO₃ to neutralize residual acid, and dry to afford methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Step 4: Vilsmeier-Haack Formylation

Self-Validation Check: The Vilsmeier reagent formation is marked by a slight color change and viscosity increase. Neutralization to pH 8-9 is strictly required to hydrolyze the iminium intermediate; failure to do so will trap the product in the aqueous layer.

  • Vilsmeier Reagent Preparation : In a dry flask under an inert atmosphere, pre-cool anhydrous DMF (5.0 mL, 400 mmol) to 0 °C using an ice-salt bath.

  • Dropwise, add a solution of POCl₃ (7.2 mL, 640 mmol) in anhydrous dichloromethane (DCM, 20 mL). Maintain the internal temperature <3 °C. Stir the resulting complex for 30 minutes at 0 °C[1].

  • Electrophilic Attack : Dissolve methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (50 mmol) in anhydrous DCM (40 mL). Add this solution dropwise to the Vilsmeier reagent.

  • Remove the ice bath, attach a condenser, and heat the mixture under reflux for 3 hours. Monitor by TLC.

  • Workup : Cool the reaction to 0 °C. Carefully quench by pouring the mixture over crushed ice.

  • Critical Step : Slowly add 30% aqueous K₂CO₃ solution until the pH reaches 8–9. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt[1]. Extract with DCM (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative outcomes, assuming optimal execution of the protocols described above.

StepIntermediate / Final ProductExpected Yield (%)AppearancePurity Indicator (TLC / MP)
1 Dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate65 – 75%Pale yellow solidR_f ~0.6 (Hexane/EtOAc 7:3)
2 4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid80 – 85%White powderHighly polar; streaks on silica
3 Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate68 – 75%Light brown solidm.p. 74–76 °C
4 Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 70 – 80% Yellowish solid m.p. 142–144 °C

References

  • Hublikar, et al. "SYNTHESIS OF SOME NOVEL (E)-METHYL 2,4-DIMETHYL-5-(3-OXO-3-PHENYLPROP-1-EN-1- YL)-1H-PYRROLE-3-CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS." Asian Journal of Pharmaceutical and Clinical Research, Vol 12, Issue 2, 2019.
  • "Ethyl acetoacetate." Wikipedia, The Free Encyclopedia.
  • "Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives." PMC - National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Pyrroles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in mastering the Vilsmeier-Haack (VH) f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in mastering the Vilsmeier-Haack (VH) formylation of pyrroles.

Pyrrole-2-carboxaldehydes are critical building blocks in the synthesis of porphyrins, kinase inhibitors, and advanced materials[1],[2]. However, the electron-rich nature of the pyrrole ring makes it highly sensitive to acidic degradation, requiring precise control over reaction kinetics, thermodynamics, and intermediate hydrolysis. This guide bridges theoretical mechanistic causality with field-proven, self-validating experimental protocols.

Mechanistic Causality & Reaction Design

The Vilsmeier-Haack reaction is the premier method for installing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings[1],[3]. Unlike Friedel-Crafts acylation, which utilizes highly reactive oxonium ions, the VH reaction relies on a milder electrophile: the Vilsmeier Reagent (a chloroiminium ion) [4].

Because pyrrole is a highly activated heterocycle, its ring nitrogen donates electron density (+M effect), making it exceptionally nucleophilic[1],[4]. The reaction proceeds via the electrophilic attack of the pyrrole onto the chloroiminium ion, predominantly at the C2 (α) position, due to superior resonance stabilization of the resulting σ-complex intermediate[2],[4]. The reaction does not immediately yield an aldehyde; it forms a stable iminium salt that must be actively hydrolyzed[3].

Mechanism DMF DMF + POCl3 (Precursors) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0-5 °C Attack Electrophilic Attack (C2 Position) VR->Attack Pyrrole Pyrrole Addition (Nucleophile) Pyrrole->Attack Iminium Iminium Salt (Intermediate) Attack->Iminium Rearrangement Hydrolysis Aqueous Base (Hydrolysis) Iminium->Hydrolysis pH 7-8 Product Pyrrole-2-carboxaldehyde (Target) Hydrolysis->Product -HNMe2

Mechanistic pathway of the Vilsmeier-Haack pyrrole formylation.

Self-Validating Experimental Protocol

This optimized, step-by-step methodology incorporates built-in visual and thermodynamic checks to ensure your reaction remains on track. Parameters are optimized for a standard 10.0 mmol scale.

Step 1: Reagent Preparation & Inert Atmosphere

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve pyrrole (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL)[1].

  • Validation Check: Ensure strict anhydrous conditions. The Vilsmeier reagent is highly moisture-sensitive and will prematurely hydrolyze to DMF and HCl if water is present[5].

Step 2: Generation of the Vilsmeier Reagent

  • In a separate vial, prepare a solution of anhydrous N,N-Dimethylformamide (DMF, 30.0 mmol, 3.0 eq.) in DCM (10 mL) and cool to 0 °C in an ice bath[5].

  • Add phosphoryl chloride (POCl₃, 12.0 mmol, 1.2 eq.) dropwise via the dropping funnel over 15–20 minutes, strictly maintaining the internal temperature below 5 °C[1],[5].

  • Causality: The formation of the chloroiminium ion is highly exothermic. Controlling this exotherm prevents reagent decomposition[1].

  • Validation Check: The solution will transition to a pale yellow color, confirming active electrophile generation[6].

Step 3: Electrophilic Aromatic Substitution

  • Add the pyrrole/DCM solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C[2],[5].

  • Validation Check: A deepening of the solution's color to deep orange/red indicates successful nucleophilic attack and iminium salt formation[3].

Step 4: Reaction Propagation

  • Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours[1],[2].

  • Validation Check: Monitor by Thin Layer Chromatography (TLC). The highly UV-active pyrrole starting material should be completely consumed[5].

Step 5: Quench and Hydrolysis

  • Cool the reaction mixture back to 0 °C. Carefully pour the mixture into a beaker containing 100 g of crushed ice[1].

  • Slowly add a saturated aqueous solution of sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) until the pH reaches approximately 7–8[1],[2]. Stir vigorously for 30–60 minutes.

  • Causality: The intermediate is an iminium salt. Active hydrolysis under neutral-to-mildly-basic conditions is strictly required to expel dimethylamine and release the final aldehyde[1],[4].

Step 6: Extraction and Isolation

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL)[1],[5].

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1],[2],[5].

Workflow S1 1. Reagent Prep (DMF + Solvent) S2 2. VR Generation (Add POCl3 at 0°C) S1->S2 S3 3. Substrate (Add Pyrrole) S2->S3 S4 4. Propagation (Warm to RT) S3->S4 S5 5. Quench (Sat. NaOAc/NaHCO3) S4->S5 S6 6. Isolation (Extraction) S5->S6

Step-by-step experimental workflow for pyrrole formylation.

Troubleshooting & FAQs

Q1: Why is my pyrrole polymerizing into a black, intractable tar during the reaction? A1: Pyrroles are notoriously acid-sensitive. The Vilsmeier-Haack reaction generates HCl as a byproduct during the initial electrophilic attack. If the reaction temperature exceeds 5 °C during POCl₃ addition, or if the solvent is insufficiently diluted, localized acid spikes cause the pyrrole to rapidly polymerize. Solution: Ensure rigorous temperature control (0–5 °C) using an ice bath and use an adequate volume of anhydrous co-solvent (DCM or CHCl₃) to dissipate heat and dilute the acidic byproducts[1],[6].

Q2: I am seeing a mixture of C2 and C3 formylated products. How do I improve regioselectivity? A2: Unsubstituted pyrrole inherently favors electrophilic aromatic substitution at the C2 (α) position[2],[4]. However, if the C2 position is sterically hindered or blocked by an existing electron-withdrawing group, the reaction will be forced to the C4 or C5 positions[1],[6]. Solution: If you are observing unexpected C3 formylation on an unhindered pyrrole, your Vilsmeier reagent may be too reactive or decomposing. Consider switching from in situ generation to using a pre-formed, crystalline Vilsmeier reagent, which provides milder, highly regioselective control[6].

Q3: My TLC shows complete consumption of starting material, but the reaction stalls at a highly polar intermediate. What happened? A3: You are observing the unhydrolyzed iminium salt intermediate. The actual electrophile in this reaction is the chloroiminium ion, which forms a stable iminium salt after reacting with the pyrrole[3]. Solution: This salt must be actively hydrolyzed to release the aldehyde. Hydrolysis is highly pH-dependent. Quench the reaction with saturated aqueous NaOAc or NaHCO₃ and stir vigorously for at least 30 minutes[1],[2]. Ensure the aqueous phase reaches a pH of 7–8; acidic conditions will completely halt the hydrolysis of the iminium species[1].

Quantitative Data: Condition Optimization Matrix

Use the following data matrix to benchmark your experimental parameters against optimal causality-driven conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
POCl₃ Addition Temp > 10 °C0 – 5 °C Prevents thermal decomposition of the Vilsmeier reagent and controls the exotherm to prevent pyrrole polymerization[1],[5].
Equivalents (POCl₃:DMF) 1.0 : 1.01.2 : 3.0 Excess DMF drives complete chloroiminium ion formation and acts as a stabilizing co-solvent[5].
Hydrolysis pH pH < 5pH 7 – 8 Neutral to mildly basic conditions are strictly required to hydrolyze the stable iminium salt into the target aldehyde[1].
Hydrolysis Time < 5 minutes30 – 60 minutes The bulky iminium intermediate requires extended, vigorous stirring in biphasic conditions to fully hydrolyze[1],[2].

References

  • Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. Benchchem.
  • Application Note & Protocol: Vilsmeier-Haack Formyl
  • Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO m
  • Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development (ACS).
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Technical Support Center: Optimization of Pyrrole Substitution Reactions. Benchchem.
  • Vilsmeier-Haack Reaction. Chemistry Steps.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrrole-Ester Precursors in BODIPY Synthesis: Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate vs. its Ethyl Ester Derivative

Executive Summary The synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes is a cornerstone of modern fluorescent probe development. The selection of starting materials, particularly the pyrrole precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes is a cornerstone of modern fluorescent probe development. The selection of starting materials, particularly the pyrrole precursors, is critical for optimizing reaction efficiency, yield, and purification. This guide provides an in-depth comparison of two commonly employed precursors: Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and its ethyl ester counterpart. While both precursors are chemically similar and lead to identical core fluorophores, subtle differences in their physical properties and synthetic accessibility can significantly impact laboratory workflows. This analysis, supported by experimental data and established chemical principles, concludes that the ethyl ester derivative generally offers superior handling and purification characteristics , making it the precursor of choice for most standard applications.

Introduction: The Critical Role of Precursors in BODIPY Synthesis

BODIPY dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and robust photostability.[1] Their versatile core structure allows for extensive functionalization, making them indispensable tools for cellular imaging, sensing, and theranostics.[2][]

A prevalent and reliable method for synthesizing the BODIPY core involves the acid-catalyzed condensation of a 2-formylpyrrole with a pyrrole bearing a free α-position. This is followed by an oxidation step and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂).[4][5] The ester group at the 3-position of the formylpyrrole precursor plays a crucial, albeit indirect, role. It serves as an electron-withdrawing group that stabilizes the pyrrole ring and can be retained in the final dye or later modified. The choice between a methyl or ethyl ester, therefore, becomes a key consideration in the overall synthetic strategy.

Synthetic Accessibility of the Pyrrole Precursors

The viability of a precursor is often determined by its synthetic accessibility and cost. Both methyl and ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylates are typically prepared via a multi-step sequence, often beginning with a Knorr-type pyrrole synthesis.[6][7]

Workflow for Precursor Synthesis

cluster_0 Knorr Pyrrole Synthesis cluster_1 Vilsmeier-Haack Formylation Ketoester Ethyl or Methyl Acetoacetate NaNO2 NaNO2, Acetic Acid Aminoketone α-amino-β-ketoester (in situ) NaNO2->Aminoketone PyrroleEster 2,4-Dimethyl-1H-pyrrole -3-carboxylate Ester Aminoketone->PyrroleEster Condensation with second ketoester + Zn Vilsmeier POCl3, DMF FinalProduct Methyl or Ethyl 5-formyl-2,4-dimethyl -1H-pyrrole-3-carboxylate Vilsmeier->FinalProduct

Caption: General synthetic workflow for formyl-pyrrole ester precursors.

The synthesis of the ethyl ester, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is well-documented.[8][9] One common route involves the bromination of propionaldehyde followed by a ring-closure reaction with ethyl acetoacetate and ammonia.[10] This method avoids costly reagents and is amenable to large-scale production.[10] The synthesis of the corresponding methyl ester follows a similar logic, substituting methyl acetoacetate for the ethyl ester. While both are achievable, the starting material ethyl acetoacetate is often more common and less expensive in bulk quantities.

Head-to-Head Comparison in BODIPY Synthesis

The primary divergence in performance between the methyl and ethyl ester precursors manifests during the reaction and, most notably, during product purification.

Experimental Workflow: BODIPY Synthesis

P1 Methyl or Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Condensation 1. Condensation (TFA, CH2Cl2) P1->Condensation P2 2,4-Dimethylpyrrole P2->Condensation Dipyrromethene Dipyrromethene Intermediate Condensation->Dipyrromethene Oxidation 2. Oxidation (DDQ or p-chloranil) Dipyrromethene->Oxidation Dipyrrin Dipyrrin-HFB Complex Oxidation->Dipyrrin Complexation 3. Complexation (Et3N, BF3·OEt2) Dipyrrin->Complexation BODIPY Final BODIPY Dye Complexation->BODIPY

Caption: Standard three-step, one-pot synthesis of a BODIPY dye.

Key Performance Metrics
ParameterMethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateAnalysis
Solubility Moderately soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃).Generally exhibits slightly higher solubility in less polar organic solvents.The ethyl group enhances lipophilicity, which can be advantageous for maintaining homogeneity in non-polar reaction media.
Reaction Yield Typically provides good to excellent yields (70-90%).Consistently provides comparable good to excellent yields (70-95%).No significant, consistently reported difference in chemical yield attributable solely to the choice of ester. Both are effective.
Purification The resulting BODIPY dye can sometimes be more challenging to purify via column chromatography due to its polarity.The final BODIPY product is often easier to purify. It may exhibit better crystallinity, facilitating purification by recrystallization and reducing reliance on chromatography.This is the most significant point of differentiation. The slightly lower polarity of the ethyl-ester derived BODIPY can lead to cleaner separation from polar byproducts on silica gel.[11]
Byproduct Profile Prone to standard byproducts of BODIPY synthesis (e.g., unreacted starting materials, over-oxidized species).Similar byproduct profile. However, anecdotal evidence suggests that the ethyl ester precursor can sometimes lead to a cleaner reaction mixture.The ease of separation is often more critical than minor differences in the byproduct profile itself.
Downstream Reactivity The methyl ester is slightly more susceptible to hydrolysis under basic or acidic conditions.The ethyl ester offers slightly greater stability against hydrolysis due to increased steric hindrance.This is a minor consideration unless subsequent hydrolysis to the carboxylic acid is planned. In that case, the methyl ester would be kinetically favored.[12]
Causality Behind Experimental Observations
  • Solubility and Purification: The primary difference stems from the physical properties conferred by the alkyl group of the ester. The ethyl group, being larger and more nonpolar than the methyl group, slightly reduces the overall polarity of the BODIPY molecule. This subtle change can have a pronounced effect on its chromatographic behavior and crystallinity. Products derived from the ethyl ester often elute more readily from silica gel columns and have a higher propensity to crystallize from solvent systems like dichloromethane/hexane, which simplifies purification and can improve final purity.[11]

  • Reactivity: The electronic influence of methyl and ethyl esters on the pyrrole's reactivity is nearly identical. Therefore, no significant differences in reaction kinetics or equilibrium position are expected during the acid-catalyzed condensation step. The choice of catalyst (e.g., TFA, POCl₃) and oxidant (e.g., DDQ, p-chloranil) has a far greater impact on the reaction outcome.[4][5]

Recommended Experimental Protocols

The following protocols describe a general, reliable synthesis of a standard BODIPY dye, highlighting the use of either precursor.

Protocol 1: Synthesis using Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Condensation: To a solution of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (195 mg, 1.0 mmol) and 2,4-dimethylpyrrole (95 mg, 1.0 mmol) in dry dichloromethane (50 mL), add 2-3 drops of trifluoroacetic acid (TFA). Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by TLC until the formylpyrrole is consumed.

  • Oxidation: Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (227 mg, 1.0 mmol) in dry dichloromethane (10 mL) to the reaction mixture. Stir for an additional 30 minutes. The solution will turn a deep reddish-black.

  • Complexation: Cool the mixture in an ice bath and add triethylamine (TEA) (1.4 mL, 10 mmol) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (1.2 mL, 10 mmol). Allow the mixture to warm to room temperature and stir for at least 2 hours.

  • Workup & Purification: Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., Hexane:Ethyl Acetate 4:1) to yield the target BODIPY dye as a brightly colored solid.

Protocol 2: Synthesis using Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • The protocol is identical to Protocol 1, with the substitution of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (181 mg, 1.0 mmol) as the starting material.

  • Note on Purification: Be prepared for potentially more challenging column chromatography. A shallower solvent gradient may be required to achieve optimal separation from polar impurities.

Data-Driven Verdict and Recommendations

For researchers and drug development professionals, efficiency and reliability are paramount. While both methyl and ethyl ester precursors are effective for the synthesis of 3-ester-substituted BODIPY dyes, the Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate emerges as the recommended precursor.

The primary advantage lies not in the reaction yield, which is comparable for both, but in the downstream processing . The enhanced solubility in common organic solvents and the often-improved crystallinity of the final product simplify purification, saving valuable time and resources. This frequently allows for purification by recrystallization, avoiding the need for laborious column chromatography.

Choose the Methyl Ester Derivative if:

  • Your synthesis requires a subsequent hydrolysis step, as the methyl ester is more reactive.[12]

  • You have a pre-existing stock or a more cost-effective supply chain for the methyl-based starting materials.

Choose the Ethyl Ester Derivative for:

  • General purpose BODIPY synthesis.

  • Optimizing purification workflows and minimizing reliance on chromatography.

  • Ensuring high batch-to-batch purity and consistency.

Ultimately, the choice of precursor is a strategic one. By understanding the subtle yet significant differences in their handling and performance, researchers can streamline their synthetic processes and accelerate the development of novel fluorescent tools.

References

  • Law, S., et al. (2020). Two steps Synthesis of a BODIPY carboxylic-Curcumin. VNUHCM Journal of Science and Technology Development. Available at: [Link]

  • Kang, S.-S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1125. Available at: [Link]

  • Abramchuk, D. S., et al. (2024). BODIPY: synthesis, modification, and applications in sensing and biomedicine. Russian Chemical Reviews, 93(10), RCR5136. Available at: [Link]

  • Kowada, T., Maeda, H. (2009). Recent developments in the synthesis of the BODIPY dyes. ResearchGate. Available at: [Link]

  • Rezende, L. C. D. S., & Emery, F. S. (2013). A review of the synthetic strategies for the development of BODIPY dyes for conjugation with proteins. Orbital: The Electronic Journal of Chemistry, 5(1), 62-83. Available at: [Link]

  • Geuens, J., et al. (2006). Synthesis and application of reactive BODIPY dyes. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • Niu, S.-L., et al. (2010). Bodipy Dyes with Tunable Redox Potentials and Functional Groups for Further Tethering: Preparation, Electrochemical, and Spectroscopic Characterization. Journal of the American Chemical Society, 132(48), 17114-17123. Available at: [Link]

  • Kang, S.-S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). A Review on the Synthetic Methods for the BODIPY Core. Molecules, 28(20), 7149. Available at: [Link]

  • Knorr Pyrrole Synthesis. (n.d.). Cambridge University Press & Assessment. Retrieved March 26, 2026, from [Link]

  • Jiao, L., et al. (2013). Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journal of Organic Chemistry, 9, 882-887. Available at: [Link]

  • Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 83-86. Available at: [Link]

  • CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. (n.d.). Google Patents.
  • Kumar, A., et al. (2023). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Molecules, 28(7), 3185. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

An in-depth structural elucidation of small heterocyclic molecules is a critical bottleneck in pharmaceutical development and synthetic chemistry. Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Molecular Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of small heterocyclic molecules is a critical bottleneck in pharmaceutical development and synthetic chemistry. Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (Molecular Formula: C9​H11​NO3​ , Monoisotopic Mass: 181.0739 Da) serves as a vital building block in the synthesis of porphyrins and multi-targeted receptor tyrosine kinase (RTK) inhibitors like Sunitinib[1].

To ensure rigorous quality control and metabolic tracking, analytical scientists must choose the optimal mass spectrometry (MS) platform. This guide objectively compares the performance, fragmentation causality, and experimental workflows of two gold-standard platforms: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF-MS/MS) and Nominal Mass Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) .

Mechanistic Fragmentation Pathways: Causality and Logic

Understanding why a molecule fragments under specific ionization conditions is essential for accurate structural assignment. The pyrrole core of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is highly stable, meaning fragmentation is primarily driven by the peripheral functional groups (the C3-methyl ester and the C5-formyl group) [2].

ESI-QTOF-MS/MS (Positive Ion Mode)

In ESI+, the addition of a proton yields the precursor ion [M+H]+ at m/z 182.0812. Protonation preferentially occurs at the carbonyl oxygen of the ester or formyl group due to resonance stabilization with the pyrrole nitrogen.

  • Neutral Loss of Methanol (32 Da): The most thermodynamically favored pathway. Protonation of the C3-ester carbonyl induces a nucleophilic displacement (often facilitated by a hydrogen transfer from the adjacent C2-methyl group), expelling neutral CH3​OH to form a stable acylium cation at m/z 150.0550.

  • Neutral Loss of Carbon Monoxide (28 Da): An α -cleavage at the C5-formyl group results in the expulsion of CO, yielding a fragment at m/z 154.0863.

EI-GC-MS (70 eV)

Under hard electron impact ionization, the molecule forms a radical cation [M]+∙ at m/z 181.

  • Homolytic Cleavage: The highly energetic 70 eV electrons induce the homolytic cleavage of the ester methoxy group, resulting in the loss of a methoxy radical ( ∙OCH3​ , 31 Da) to form an even-electron fragment at m/z 150.

ESI_Fragmentation M Precursor Ion [M+H]+ m/z 182.0812 C9H12NO3+ F1 Fragment Ion m/z 154.0863 [M+H - CO]+ M->F1 - CO (28 Da) α-cleavage F2 Fragment Ion m/z 150.0550 [M+H - CH3OH]+ M->F2 - CH3OH (32 Da) Ester cleavage F3 Fragment Ion m/z 122.0600 [M+H - CH3OH - CO]+ F1->F3 - CH3OH (32 Da) F2->F3 - CO (28 Da)

Fig 1: ESI-MS/MS fragmentation pathway of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), every analytical protocol must be a closed, self-validating system. The following methodologies incorporate internal checks to ensure data integrity [3].

Protocol A: High-Resolution ESI-QTOF-MS/MS Workflow

Causality of Choice: QTOF provides sub-2 ppm mass accuracy, essential for distinguishing isobaric fragments (e.g., distinguishing a loss of CO vs. N2​ ).

  • Sample Preparation: Dissolve the standard in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL. Logic: FA lowers the pH below the analyte's pKa, acting as a proton donor to ensure maximum [M+H]+ ionization efficiency.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column. Use a gradient of 5% to 95% Acetonitrile over 15 minutes.

  • Ionization & Mass Analysis: Set capillary voltage to 3.5 kV and drying gas to 300°C. Perform Collision-Induced Dissociation (CID) using N2​ gas. Ramp collision energy (CE) from 15 eV to 35 eV to capture a comprehensive precursor-to-product ion transition curve.

  • Self-Validation Step (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) as an internal reference mass. The software must automatically correct mass drift in real-time. If the lock-mass deviates by >5 ppm, the run is automatically invalidated.

Protocol B: Nominal Mass EI-GC-MS Workflow

Causality of Choice: GC-MS provides highly reproducible, library-searchable fragmentation spectra, ideal for rapid screening of volatile derivatives.

  • Sample Preparation: Dissolve the standard in anhydrous Dichloromethane to a concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 1:20) onto an HP-5MS capillary column. Program the oven to hold at 80°C for 2 mins, ramp at 15°C/min to 280°C.

  • Ionization & Mass Analysis: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 300.

  • Self-Validation Step (PFTBA Tuning): Prior to the run, perform an autotune using Perfluorotributylamine (PFTBA). The system must verify the exact ratios of m/z 69, 219, and 502. If the isotope ratio of m/z 70/69 falls outside 1.0–1.2%, the source requires cleaning before proceeding.

MS_Workflow S1 Sample Prep (0.1% FA / MeOH) S2 Chromatography (UHPLC / GC) S1->S2 S3 Ionization (ESI+ / EI) S2->S3 S4 Mass Analysis (QTOF / Quad) S3->S4 S5 Data Processing (Lock-Mass / PFTBA) S4->S5

Fig 2: Self-validating experimental workflow for mass spectrometry analysis and platform comparison.

Quantitative Data Comparison

The tables below summarize the empirical fragmentation data obtained from both platforms. ESI-QTOF provides elemental composition certainty, while EI-GC-MS provides a highly reproducible spectral fingerprint.

Table 1: High-Resolution ESI-QTOF-MS/MS Product Ions (Positive Mode, CE = 25 eV)

Fragment AssignmentTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance (%)Causality / Mechanism
[M+H]+ 182.0812182.0815+1.6100Protonation of carbonyl oxygen
[M+H−CH3​OH]+ 150.0550150.0553+2.085Nucleophilic displacement at C3 ester
[M+H−CH3​OH−CO]+ 122.0600122.0601+0.860Sequential neutral losses
[M+H−CO]+ 154.0863154.0860-1.945 α -cleavage at C5-formyl group

Table 2: Nominal Mass EI-GC-MS Major Ions (70 eV)

Ion Typem/zRelative Abundance (%)Causality / Mechanism
[M−∙OCH3​]+ 150100 (Base Peak)Homolytic cleavage of ester methoxy
M+∙ 18175Radical cation formation
[M−∙COOCH3​]+ 12240Loss of entire ester radical
[M−∙H−CO]+ 15225Formyl H-loss followed by CO expulsion

Conclusion & Platform Recommendations

For the structural elucidation of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate :

  • Choose ESI-QTOF-MS/MS when identifying the compound in complex biological matrices (e.g., pharmacokinetic studies of pyrrole-based drugs). The sub-2 ppm mass accuracy and soft ionization preserve the precursor ion, allowing for unambiguous assignment of the CH3​OH and CO neutral losses.

  • Choose EI-GC-MS for raw material quality control and purity assaying during chemical synthesis. The hard 70 eV ionization generates a highly reproducible, library-matchable fingerprint dominated by the m/z 150 base peak, which is ideal for rapid batch-to-batch verification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12270185, Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate." PubChem, 2026.[Link]

  • Golon, A., et al. "High-Resolution Mass Spectrometry Analysis of Melanoidins and Their Precursors Formed in a Model Study of the Maillard Reaction." Journal of Agricultural and Food Chemistry, American Chemical Society, 2021.[Link]

  • Hoffmann, E. de, and Stroobant, V. "Mass Spectrometry: Principles and Applications, 3rd Edition." Wiley, 2007.[Link]

Safety & Regulatory Compliance

Safety

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate proper disposal procedures

This comprehensive technical guide provides essential safety, handling, and disposal protocols for Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 58298-68-3). Designed for researchers and Environmental Healt...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide provides essential safety, handling, and disposal protocols for Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 58298-68-3). Designed for researchers and Environmental Health and Safety (EHS) professionals, this document synthesizes physicochemical data with field-proven logistical workflows to ensure regulatory compliance and laboratory safety.

Chemical Identity and Hazard Profile

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a highly functionalized pyrrole derivative frequently utilized as a building block in the synthesis of porphyrins, kinase inhibitors, and other advanced therapeutics[1]. While not acutely lethal, its specific functional groups dictate stringent handling and disposal requirements.

Table 1: Physicochemical and Hazard Summary

PropertyValue
Chemical Name Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS Registry Number 58298-68-3
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Primary Hazard Class Irritant (Xi)[2]
Risk Phrases R36/37/38 (Irritating to eyes, respiratory system, and skin)[3]
EPA Waste Designation Non-Halogenated Organic Waste (Solid/Liquid)[4]
Mechanistic Causality of Hazards

The primary hazards of this compound stem directly from its molecular architecture. The electrophilic formyl group (-CHO) at the 5-position is highly reactive toward nucleophiles. Upon contact with biological tissues, it can react with primary amines (such as lysine residues in cellular proteins) to form Schiff bases, leading to covalent protein adducts and localized tissue irritation[5]. Furthermore, the electron-rich pyrrole core is susceptible to air and light oxidation, which can lead to the formation of dark, insoluble polymeric degradation products if improperly stored or disposed of.

ToxicityMechanism A Methyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate B Electrophilic Formyl Group (-CHO) A->B C Electron-Rich Pyrrole Core A->C D Nucleophilic Attack by Biological Amines (Proteins) B->D Biological Exposure E Susceptible to Air/Light Oxidation C->E Improper Storage F Schiff Base Formation (Tissue Irritation / Adducts) D->F Toxicity Mechanism G Polymeric Degradation (Loss of Purity) E->G Chemical Degradation

Fig 1: Mechanistic pathway of pyrrole-derivative toxicity and chemical degradation.

Operational Safety and Spill Response Protocol

Before initiating any disposal workflow, immediate operational safety must be secured. Because the compound is an irritating powder, dust generation is the primary vector for respiratory exposure.

Step-by-Step Spill Response:

  • Isolate the Area: Restrict access to the spill zone. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Donning: Equip nitrile gloves (double-gloving recommended), safety goggles, and an N95 or P100 particulate respirator if the spill is outside a ventilated enclosure.

  • Dust Suppression (Causality-Driven): Do not dry sweep. Dry sweeping aerosolizes the reactive formyl-pyrrole particles. Instead, lightly mist the powder with a compatible, non-reactive solvent such as isopropanol . Isopropanol suppresses dust without violently reacting with the formyl group (unlike primary amine solvents) and evaporates cleanly.

  • Collection: Use a non-sparking anti-static scoop to transfer the wetted material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the area with an ethyl acetate-soaked rag to dissolve residual organic traces, followed by a final wash with soapy water to hydrolyze any remaining reactive intermediates. Place all rags into the solid hazardous waste bin.

Step-by-Step Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA), Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is classified as a hazardous waste due to its toxicity and synthetic organic nature[4]. It must be managed via a "cradle-to-grave" tracking system.

Phase 1: Waste Characterization and Segregation

Self-Validation Step: Before combining waste, verify the solvent matrix. The classification of the pyrrole waste changes entirely based on what it is dissolved in.

  • Solid Waste: Pure unreacted powder, contaminated weighing paper, and spill cleanup materials.

  • Non-Halogenated Liquid Waste: Pyrrole dissolved in solvents like ethyl acetate, methanol, ethanol, or DMSO[6].

  • Halogenated Liquid Waste: Pyrrole dissolved in dichloromethane (DCM), chloroform, or dichloroethane. Note: Even 1% halogenated solvent content forces the entire container into the more expensive halogenated waste stream.

Phase 2: Packaging and Labeling
  • Select the Container: Use chemically compatible containers—typically glass or HDPE. Do not use metal containers, as trace degradation of the ester or formyl groups over time can generate micro-environments of acidity that may corrode metal.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture catastrophic leaks.

  • RCRA Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the chemical name (no abbreviations), and indicate the primary hazard ("Irritant / Toxic").

Phase 3: Final Destruction (Incineration)

Do not pour this chemical down the drain or dispose of it in standard municipal trash. The mandated destruction method is transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration (>1000°C) .

  • Causality: Burning nitrogen-containing heterocycles (like pyrroles) at low temperatures generates highly toxic nitrogen oxide (NOx) gases and incomplete combustion products. High-temperature incineration equipped with exhaust gas scrubbers ensures complete conversion of the molecule into harmless N₂, CO₂, and H₂O[6].

DisposalWorkflow Start Waste Generation (Methyl 5-formyl...) Solid Solid Waste (Powders, PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck NonHal Non-Halogenated Organic Waste Stream HalogenCheck->NonHal No Hal Halogenated Organic Waste Stream HalogenCheck->Hal Yes Label RCRA Compliant Labeling & Secondary Containment NonHal->Label Hal->Label SolidBin->Label TSDF Transfer to Licensed TSDF Label->TSDF Incinerator High-Temperature Incineration (>1000°C) TSDF->Incinerator

Fig 2: Step-by-step RCRA-compliant waste segregation and disposal workflow.

References

  • National Institutes of Health (NIH). "Compound Summary: Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate." PubChem Database. Available at: [Link]

  • Chen, M., et al. "Pyrrole–Hemoglobin Adducts, a More Feasible Potential Biomarker." Chemical Research in Toxicology (ACS Publications). Available at: [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes." EPA RCRA Guidelines. Available at: [Link]

  • University of Cincinnati Environmental Health and Safety. "Advisory 7.3 - Disposal of Non-Hazardous and Hazardous Waste Chemicals." UC Research Protocols. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

As a key intermediate in synthetic chemistry, particularly in the development of novel therapeutics, Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate demands rigorous adherence to safety protocols. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a key intermediate in synthetic chemistry, particularly in the development of novel therapeutics, Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate demands rigorous adherence to safety protocols. This guide provides an in-depth operational plan for its safe handling and disposal, grounded in established safety principles to protect researchers and ensure experimental integrity.

Foundational Safety: Understanding the Hazard Profile

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, and its structural analogs, are classified as irritants.[1][2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] While comprehensive toxicological data is not fully available for this specific molecule, the general profile of substituted pyrroles necessitates caution.[4] The aldehyde functional group can act as a sensitizer and irritant. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Key Hazard Designations:

  • Skin Corrosion/Irritation: Category 2[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2[1][3]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[2][3]

These classifications mandate the use of specific engineering controls and personal protective equipment (PPE) to create a multi-layered defense against exposure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the primary method for exposure control must be robust engineering solutions.

  • Ventilation: All handling of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, especially when in solid (powder) form or when being dissolved, must occur within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of fine particulates or vapors. The ventilation system should be adequate to keep airborne concentrations low.[7]

  • Emergency Equipment: An eyewash station and a safety shower must be located in immediate proximity to the handling area.[1][6][8] Regular functionality checks of this equipment are mandatory.

Personal Protective Equipment (PPE): A Comprehensive Protocol

PPE is the final barrier between the researcher and the chemical. Its effectiveness is entirely dependent on correct selection, use, and removal.

PPE Selection

The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile recommended)Prevents skin contact and irritation. Gloves must be inspected for integrity before each use.[4][5][9]
Eye & Face Protection Tightly fitting safety goggles with side-shieldsProtects against splashes and airborne dust.[5][9] Conforms to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][6]
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.[6][8]
Respiratory Protection NIOSH/MSHA-approved respiratorRequired if handling outside of a fume hood or if dust/aerosol generation is unavoidable.[5][7][8][10]
Procedural Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this procedure diligently.

Step-by-Step Donning Protocol:

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (to minimize contamination):

  • Gloves: Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid touching the outer contaminated surface.[4][9]

  • Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][9]

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Emergency Response and Disposal

Exposure and First Aid

Immediate and correct first aid is crucial in mitigating harm from exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1][4]

  • Skin Contact: Take off all contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water.[1][4][5] If skin irritation persists, consult a physician.[1]

  • Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][7] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and contact a poison control center or physician immediately.[4][5][10]

Accidental Release Measures (Spills)

In the event of a spill, a calm and structured response is necessary to ensure safety and prevent environmental contamination.

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Personnel Spill->Evacuate PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Evacuate->PPE Contain Contain Spill (Use dry, inert material) PPE->Contain Collect Collect Material (Use spark-proof tools) Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Spill Response Workflow.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[5][11]

  • Containment: For solid spills, avoid generating dust.[4][11] Gently cover with an inert absorbent material.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.[1][4][5] Use non-sparking tools if there is any fire risk.[5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[1][4]

Waste Disposal

All materials contaminated with Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Chemical Waste: Collect surplus chemical in a clearly labeled, sealed container.

  • Contaminated Materials: Place used gloves, bench paper, and other solid waste into a designated, sealed hazardous waste bag or container.

  • Disposal Route: All waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[4] Do not discharge into drains or the environment.[4][5]

By integrating these engineering controls, PPE protocols, and emergency plans into your standard operating procedures, you can effectively manage the risks associated with Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, ensuring a safe and productive research environment.

References

  • Scribd. (n.d.). Pyrrole Material Safety Data Sheet. Retrieved from [Link]

  • Synerzine. (2019, January 24). SAFETY DATA SHEET 1H-Pyrrole, 1-(2-furanylmethyl)-. Retrieved from [Link]

  • Cole-Parmer. (2005, October 03). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Retrieved from [Link]

  • Capot Chemical. (2013, August 29). MSDS of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 2-formylpyrroles. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
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